molecular formula C12H18N2O3S B6966453 N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide

N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide

Cat. No.: B6966453
M. Wt: 270.35 g/mol
InChI Key: HUKDYQAGKNATRW-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, dimethylamino groups, and a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminobenzamide and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 3-aminobenzamide with formaldehyde and dimethylamine under acidic conditions to form N,N-dimethyl-3-aminomethylbenzamide.

    Sulfonylation: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sul

Properties

IUPAC Name

N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-13(2)12(15)11-7-5-6-10(8-11)9-14(3)18(4,16)17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKDYQAGKNATRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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